molecular formula C17H24BFO4 B2536096 Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate CAS No. 2304633-99-4

Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No. B2536096
CAS RN: 2304633-99-4
M. Wt: 328.14
InChI Key: UCAWNIUKQRGUGN-CCXCUFLQSA-N
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Description

Tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a useful research compound. Its molecular formula is C17H24BFO4 and its molecular weight is 328.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for 1H-indazole Derivatives : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, is significant as an intermediate in the synthesis of 1H-indazole derivatives. Its structure was confirmed through spectroscopy and X-ray diffraction, and DFT calculations supported its molecular structure, which is consistent with experimental data (W. Ye et al., 2021).

  • Development of Fluorophores and Sensors : The fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) was investigated for its potential as a universal fluorophore and sensor in both polymeric and solution phases. Its high fluorescence efficiency and solubility in common solvents were highlighted, along with detailed photophysical and electrochemical analyses (M. Fourati et al., 2011).

  • Polymerization and Material Synthesis : The compound plays a role in the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups through living ring-opening metathesis polymerization (ROMP) of dicarboxybarrelenes, leading to luminescent polymers with potential application in material science (M. W. Wagaman & R. Grubbs, 1997).

Catalytic and Reaction Studies

  • Transfer Hydro-tert-Butylation : Cyclohexa-1,4-dienes with a tert-butyl group at C3 were demonstrated to function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, catalyzed by tris(pentafluorophenyl)borane. This introduces a novel method for incorporating tertiary alkyl groups into carbon frameworks, potentially broadening synthetic routes for organic compounds (Sebastian Keess & M. Oestreich, 2017).

  • Cyclization and Derivative Formation : Detailed studies on the cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives to produce various cyclic compounds demonstrate the chemical versatility and reactivity of related tert-butylated structures in synthesizing complex molecular architectures (J. Berger & Deborah L. Kerly, 1993).

properties

IUPAC Name

tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3/i8+1,9+1,10+1,11+1,12+1,13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAWNIUKQRGUGN-CCXCUFLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6

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